Product packaging for O,O-Dimethyl phosphoramidothioate(Cat. No.:CAS No. 17321-47-0)

O,O-Dimethyl phosphoramidothioate

Cat. No.: B101082
CAS No.: 17321-47-0
M. Wt: 141.13 g/mol
InChI Key: NKYPKIVMIGIWOB-UHFFFAOYSA-N
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Description

Contextualizing O,O-Dimethyl Phosphoramidothioate within Organophosphorus Chemistry

Organophosphorus chemistry is a major branch of organic chemistry focused on the properties and synthesis of compounds containing carbon-phosphorus bonds. wikipedia.org These compounds are diverse in their applications, ranging from industrial uses to agriculture. wikipedia.orgtaylorandfrancis.com this compound serves as a key intermediate in the synthesis of other organophosphorus compounds, such as the insecticide acephate (B21764). chemicalbook.com

The journey of organophosphorus compounds began with the synthesis of the first such compound by the French chemist Paul Thénard. mdpi.com The toxic properties of these compounds were discovered in the 1930s in Germany, leading to their development as chemical weapons. mdpi.com However, their potential for agricultural applications was also recognized, and research into organophosphorus insecticides gained momentum between 1960 and 1980, gradually replacing the more environmentally persistent organochloride insecticides. mdpi.com Research into phosphoramidothioates, a subgroup of organophosphorus compounds, has been driven by the need for effective pesticides. mdpi.com The synthesis of this compound is a critical step in the production of certain insecticides. google.comgoogle.com

Organophosphorus compounds are a cornerstone of modern chemical research due to their wide-ranging applications. They are integral to the manufacturing of plastics, solvents, and are primary components in many herbicides and pesticides. nih.gov The unique chemical properties of the phosphorus-carbon bond, which is hydrolytically stable, make these compounds particularly interesting for researchers. taylorandfrancis.com Their study has led to the development of a vast number of derivatives with varied industrial and agricultural uses. wikipedia.orgtaylorandfrancis.com

Scope and Objectives of the Research Outline

This article is strictly focused on the chemical compound this compound from an academic research perspective. The objective is to provide a detailed and scientifically accurate overview of its chemical properties and synthesis, based on existing research findings. The content will adhere to the specified structure, excluding any information related to dosage, administration, safety, or adverse effects.

Detailed Research Findings

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂H₈NO₂PS
Molecular Weight 141.13 g/mol
Melting Point 26-30 °C lookchem.com
Boiling Point 162.2 °C at 760 mmHg lookchem.com
Density 1.283 g/cm³ lookchem.com
Flash Point 51.9 °C lookchem.com
Vapor Pressure 0.000683 mmHg at 25°C lookchem.com
Solubility Slightly soluble in Chloroform and Methanol (B129727) lookchem.com
Stability Moisture Sensitive lookchem.com

Synthesis of this compound

A documented process for synthesizing this compound involves a multi-step procedure. The process begins with the reaction of sulfur and phosphorus trichloride (B1173362) (PCl₃) to produce thiophosphoryl chloride (PSCl₃). google.comgoogle.com This intermediate is then reacted with methanol to form O-methyl phosphorodichloridothioate. google.comgoogle.com The subsequent reaction with methyl lye yields O,O-dimethyl phosphorochloridothioate. google.comgoogle.com Finally, reacting the O,O-dimethyl phosphorochloridothioate with sodium hydroxide (B78521) and ammonium (B1175870) hydroxide results in the formation of this compound. google.comgoogle.com Throughout this process, the intermediates are often kept in a solution of dichloromethane (B109758) (CH₂Cl₂) to ensure safety and reaction efficiency. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8NO2PS B101082 O,O-Dimethyl phosphoramidothioate CAS No. 17321-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[amino(methoxy)phosphinothioyl]oxymethane
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InChI

InChI=1S/C2H8NO2PS/c1-4-6(3,7)5-2/h1-2H3,(H2,3,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NKYPKIVMIGIWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027789
Record name O,O-Dimethyl phosphoramidothioate
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17321-47-0
Record name Phosphoramidothioic acid, O,O-dimethyl ester
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Record name O,O-Dimethyl phosphoramidothioate
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Record name O,O-Dimethyl phosphoramidothioate
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Record name Phosphoramidothioic acid, O,O-dimethyl ester
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Record name O,O-Dimethyl phosphoramidothioate
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Record name O,O-dimethyl thiophosphoramidate
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Record name O,O-DIMETHYL PHOSPHORAMIDOTHIOATE
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Synthetic Methodologies and Chemical Transformations of O,o Dimethyl Phosphoramidothioate

Established Synthetic Pathways for O,O-Dimethyl Phosphoramidothioate

The industrial synthesis of this compound is a well-documented, multi-step process that begins with elementary precursors and proceeds through several key intermediates. google.comgoogle.com A common and established route involves the initial formation of thiophosphoryl chloride, followed by sequential esterification and amidation. google.com

Formation of Thiophosphoryl Chloride (PSCl₃) : The process begins with the reaction of phosphorus trichloride (B1173362) (PCl₃) with sulfur. This step establishes the P=S double bond characteristic of thiophosphates. google.comgoogle.com

First Esterification : Thiophosphoryl chloride is then reacted with methanol (B129727). In this step, one of the chlorine atoms is substituted by a methoxy (B1213986) group in a nucleophilic substitution reaction to yield O-methyl phosphorodichloridothioate. google.comgoogle.com

Second Esterification : The resulting O-methyl phosphorodichloridothioate undergoes a second esterification with methanol, typically in the presence of a base like methyl lye, to replace a second chlorine atom. This yields the crucial intermediate, O,O-dimethyl phosphorochloridothioate. google.comgoogle.com

Amidation : The final step is the reaction of O,O-dimethyl phosphorochloridothioate with an ammonia (B1221849) source, such as ammonium (B1175870) hydroxide (B78521) in the presence of sodium hydroxide. google.comgoogle.com The amino group displaces the final chlorine atom, yielding the target compound, this compound. google.com Throughout the latter stages of the process, the intermediates are often kept in a solvent like dichloromethane (B109758) (CH₂Cl₂) to ensure stability. google.comgoogle.com

The selection of precursors and reagents is critical for optimizing the yield and purity of this compound. The choice of reagents dictates reaction conditions and the impurity profile of the final product.

A patented method highlights a specific sequence of reagents for the synthesis. google.comgoogle.com The process is initiated with fundamental materials and proceeds through carefully controlled additions of subsequent reactants. google.com Key factors in the process include maintaining anhydrous conditions during the reaction of thiophosphoryl chloride with methanol and controlling the temperature, which is often kept below 40°C to prevent side reactions.

The table below details the primary precursors and reagents involved in a typical synthetic pathway.

Reaction Step Primary Precursor Reagents Product
1. Thionation Phosphorus Trichloride (PCl₃)Sulfur (S)Thiophosphoryl Chloride (PSCl₃)
2. Monoesterification Thiophosphoryl Chloride (PSCl₃)Methanol (CH₃OH)O-Methyl Phosphorodichloridothioate
3. Diesterification O-Methyl PhosphorodichloridothioateMethyl LyeO,O-Dimethyl Phosphorochloridothioate
4. Amidation O,O-Dimethyl PhosphorochloridothioateAmmonium Hydroxide (NH₄OH), Sodium Hydroxide (NaOH)This compound

This table summarizes the key reactants in the established synthesis of this compound as described in patents. google.comgoogle.com

Derivatization and Analog Synthesis of this compound

The basic structure of this compound serves as a scaffold for the synthesis of a wide range of derivatives and analogs. These modifications are often aimed at creating new compounds with specific biological activities or for use in research applications like immunoassays.

The phosphorus atom in phosphoramidothioates can be a stereogenic center when substituted with four different groups, leading to chiral molecules. The synthesis of enantiomerically pure phosphoramidothioates is a significant challenge in organophosphorus chemistry. digitellinc.com Achieving high stereoselectivity is crucial as different enantiomers can exhibit distinct biological activities.

General strategies for the asymmetric synthesis of related chiral phosphorus compounds, which could be adapted for phosphoramidothioate derivatives, include:

Nucleophilic Addition to Chiral Imines : The Pudovik reaction, which involves the nucleophilic addition of phosphites to imines, is a common method for creating α-aminophosphonates. nih.gov Using chiral imines derived from chiral aldehydes or amines can induce stereoselectivity in the C-P bond formation. nih.gov

Use of Chiral P(V) Synthons : A modern approach involves the use of novel, benchtop-stable chiral P(V) reagents. digitellinc.com These synthons can facilitate the large-scale, stereoselective synthesis of P-chiral phosphorothioates under mild conditions, a method that has proven effective for challenging oligoribonucleotide synthesis. digitellinc.comnih.gov

Modifying the core structure of this compound allows researchers to probe structure-activity relationships (SAR). By systematically altering parts of the molecule, the features responsible for its biological or chemical properties can be identified.

One example of derivatization is the reaction of this compound with chloral (B1216628) imines. This reaction leads to the synthesis of novel trichloromethyl-containing this compound derivatives, which can be evaluated for new biological activities. researchgate.net

Another important application of derivatization is the creation of haptens for immunoassays. Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein. In a relevant study, sodium O,O-dimethyl phosphorodithioate, a closely related analog, was used as a starting material to synthesize haptens. nwsuaf.edu.cn These haptens were designed with different spacer arms to investigate their effect on antibody binding and immunoassay sensitivity for O,O-dimethyl organophosphorus pesticides. nwsuaf.edu.cn

The table below summarizes examples of derivatization reactions.

Starting Material Reagents Product Type Purpose/Application
This compoundChloral IminesN-(2,2,2-trichloro-1-arylaminoethyl) PhosphoramidothioatesSynthesis of novel derivatives. researchgate.net
Sodium O,O-dimethyl phosphorodithioateChloroacetic Acid, Acrylonitrile, p-NitrophenolHaptens with spacer armsDevelopment of class-specific immunoassays. nwsuaf.edu.cn

Advanced Synthetic Techniques in Organophosphorus Chemistry Applied to this compound

The field of organophosphorus chemistry is continually evolving, with new techniques offering more efficient and selective synthetic routes. While classical methods for synthesizing this compound are robust, advanced methodologies developed for related compounds like phosphoramidates could offer improvements. mdpi.com

Modern synthetic strategies often focus on catalysis to improve efficiency and reduce waste. For instance, copper-catalyzed reactions have been employed for the synthesis of phosphoramidates from phenylboronic acids or esters, which are converted in situ to organic azides before coupling with a phosphorus source. mdpi.com Another advanced method involves the direct, oxidative cross-coupling of H-phosphonates with amines, sometimes using air as a radical initiator. mdpi.com

Furthermore, the development of highly stereoselective reagents, such as the ψ-reagents used for synthesizing chiral phosphorothioate (B77711) linkages in oligonucleotides, represents the cutting edge of the field. nih.gov These reagents allow for the assembly of complex molecules with complete stereocontrol at the phosphorus center. nih.gov While the direct application of all these advanced techniques to the specific synthesis of this compound is not yet widely documented, they represent promising future avenues for research and process optimization.

Microwave-Assisted Synthesis of Phosphoramidothioates

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles of this technology have been successfully applied to the synthesis of analogous organophosphorus compounds, suggesting its applicability.

Microwave irradiation can enhance the rate of reaction between a dialkyl phosphorochloridothioate and an amine source. The process typically involves subjecting the reactants to microwave energy in a controlled environment, which can be a solvent-free system or utilize a minimal amount of a high-dielectric solvent to efficiently absorb microwave energy.

Research Findings:

Studies on related compounds, such as the synthesis of N-alkyl-isoindolin-1-one-3-phosphonates, have demonstrated the effectiveness of microwave-assisted, catalyst-free, three-component condensation. mdpi.com In these reactions, high yields were achieved at low temperatures and with short reaction times. For instance, the condensation of 2-formylbenzoic acid, primary amines, and dialkyl phosphites under microwave irradiation yielded the desired products in yields of up to 91%. mdpi.com

Another relevant example is the microwave-assisted preparation of dialkyl dithiophosphoric acids from the reaction of an alcohol with phosphorus pentasulfide. researchgate.net This method proved to be significantly faster than conventional heating. researchgate.net These findings support the potential for developing an efficient microwave-assisted synthesis protocol for this compound.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Organophosphorus Compounds

Compound Type Reactants Method Reaction Time Yield Reference
N-Alkyl-Isoindolin-1-one-3-phosphonates 2-Formylbenzoic acid, Primary amine, Dialkyl phosphite Microwave 10-30 min 71-91% mdpi.com
Dialkyl Dithiophosphoric Acids Alcohol, Phosphorus pentasulfide Microwave Shorter than conventional Higher than conventional researchgate.net
Dialkyl Dithiophosphoric Acids Alcohol, Phosphorus pentasulfide Conventional Longer than microwave Lower than microwave researchgate.net

Catalytic Approaches in this compound Production

Catalysis plays a crucial role in modern chemical manufacturing by enhancing reaction rates, improving selectivity, and reducing energy consumption. In the context of this compound, catalytic methods are employed both in its synthesis and in its subsequent chemical transformations.

A prominent industrial process for the preparation of this compound involves the reaction of O,O-dimethyl phosphorochloridothioate with sodium hydroxide and ammonium hydroxide. google.com While this specific step may not always be catalytic, the subsequent conversion of the product often is.

Catalytic Transformation of this compound:

A key chemical transformation of this compound is its conversion to the insecticide methamidophos (B33315). This is achieved through a rearrangement reaction that can be facilitated by a catalyst. Patents describe the use of catalytic dimethyl sulfate (B86663) to effect this transformation. google.comgoogle.com The process is typically carried out in a solvent such as dichloromethane. google.comgoogle.com

Potential Catalytic Synthesis Routes:

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. This methodology has been widely applied in organophosphorus chemistry. Although specific examples for the direct synthesis of this compound using PTC are not extensively documented in readily available literature, the synthesis of analogous phosphorodichloridothioic acid O-aryl esters has been successfully achieved using this method. researchgate.net This suggests that a phase-transfer catalyzed reaction between O,O-dimethyl phosphorochloridothioate in an organic solvent and an aqueous solution of ammonia or an ammonium salt could be a viable and efficient route for the production of this compound.

Table 2: Catalytic Applications in and related to this compound

Reaction Reactant Catalyst Product Reference
Isomerization This compound Dimethyl sulfate (catalytic) Methamidophos google.comgoogle.com
Synthesis of O-Aryl Phosphorodichloridothioates Thiophosphoryl chloride, Phenols Phase-Transfer Catalyst O-Aryl phosphorodichloridothioates researchgate.net

Advanced Computational and Theoretical Studies of O,o Dimethyl Phosphoramidothioate

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at discovering robust correlations between the chemical structures of compounds and their biological activities or toxicities. researchgate.net The fundamental principle of QSAR is that the structural or property similarities among molecules are indicative of similar activities, allowing for the prediction of a substance's effects based on its molecular descriptors. mdpi.com For organophosphorus pesticides like O,O-Dimethyl phosphoramidothioate, QSAR is a powerful tool for designing new, effective insecticides and for assessing potential toxicity. researchgate.netmdpi.com

Correlation of Molecular Descriptors with Biological Activity and Toxicity

The biological activity and toxicity of this compound and related compounds are intricately linked to a variety of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. nrel.gov QSAR studies have successfully formulated relationships for phosphoramidothioate analogs, demonstrating that their toxicity and ability to inhibit key enzymes like acetylcholinesterase (AChE) are governed by specific molecular properties. mdpi.com

Key classes of descriptors used in these models include:

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Thermodynamic Descriptors: Properties such as lipophilicity (often represented as LogP) are crucial, as they determine how easily a compound can traverse biological membranes to reach its site of action. nih.govresearchgate.net

Spatial (3D) Descriptors: These relate to the three-dimensional shape and volume of the molecule.

Electronic Descriptors: These quantify the electronic properties, such as charge distribution and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for chemical reactivity and interaction with biological targets. iyte.edu.tr

Research has shown that for phosphoramidothioates, descriptors related to distance-based topology and information theory indices are significant in modeling both AChE inhibition and LD50 values in insects like the housefly. mdpi.com The lethality of these compounds is often linked to their ability to inhibit AChE, but this action can be complex. nih.gov For instance, the insecticidal activity of some analogs may be due to direct interaction with the AChE active site, while mammalian toxicity might involve other interaction sites. nih.gov An optimal balance of hydrolytic susceptibility is also crucial; the compound must be stable enough to reach its target but also capable of being hydrolyzed to phosphorylate the enzyme. nih.gov

Table 1: Molecular Descriptors and Their Correlation with Phosphoramidothioate Activity

Descriptor Category Specific Descriptor Example Relevance to Biological Activity/Toxicity
Thermodynamic Lipophilicity (LogP) Influences membrane permeability and accumulation at the target site. nih.govresearchgate.net
Topological Distance-based topological indices Correlates with AChE inhibition rates and overall toxicity (LD50). mdpi.com
Electronic HOMO-LUMO Energy Gap Relates to the chemical reactivity and stability of the molecule. iyte.edu.tr
Electronic Atomic Charges Determines electrostatic interactions with the active site of target enzymes. iyte.edu.tr
Steric Molar Refractivity Reflects molecular volume and polarizability, affecting binding affinity.

Predictive Modeling for Phosphoramidothioate Analogs

A major application of QSAR is the development of predictive models for the biological activity and toxicity of new or untested analogs. By establishing a statistically significant relationship for a "training set" of known phosphoramidothioates, these models can estimate the properties of other compounds within the same chemical domain. mdpi.com

These predictive models are developed using various statistical and machine learning techniques, including multiple linear regression, partial least squares, and genetic algorithms to select the most relevant descriptors. mdpi.com For organophosphates, QSAR models have shown high predictability, with squared correlation coefficients (r²) often exceeding 0.8, indicating a strong correlation between predicted and experimental toxicity values. mdpi.com Such models are crucial for prioritizing the synthesis of novel insecticide candidates with potentially higher potency and improved safety profiles. mdpi.comnrel.gov

The process involves:

Data Set Compilation: Gathering a set of phosphoramidothioate analogs with experimentally determined biological activity or toxicity data (e.g., LD50, IC50).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog.

Model Development: Using statistical methods to build a mathematical equation linking a subset of descriptors to the observed activity. This often involves variable selection to create a robust and simple model. mdpi.com

Validation: Testing the model's predictive power using both internal cross-validation and an external set of compounds not used in the model's creation. mdpi.commdpi.com

These validated models serve as valuable in silico tools for screening large libraries of virtual compounds, thereby accelerating the discovery of new, potent phosphoramidothioate-based agents. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, dynamic view of molecular behavior, offering insights that are often inaccessible through experimental techniques alone. youtube.comyoutube.com

Conformational Analysis and Ligand-Protein Binding Dynamics

For this compound and its analogs, the primary mechanism of action involves the inhibition of acetylcholinesterase (AChE). springermedizin.de MD simulations are exceptionally well-suited to explore the intricate details of this interaction. These simulations can model the entire process of the phosphoramidothioate molecule (the ligand) binding to the AChE protein.

Studies on related organophosphates have revealed the critical steps and interactions in this process:

Conformational Changes: MD simulations show that the binding of an organophosphate can induce conformational changes in the AChE protein, particularly in key residues within the active site gorge. springermedizin.deresearchgate.net

Key Residue Interactions: The simulations identify the specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. For organophosphates, residues such as Trp86, Tyr124, and His447 have been shown to be critical for stabilizing the ligand in the binding pocket before the covalent phosphorylation of the active site serine (Ser203) occurs. springermedizin.deresearchgate.netnih.gov

Binding Pathway: Simulations can trace the path of the ligand as it enters the deep and narrow active-site gorge of AChE, navigating past peripheral anionic sites to reach the catalytic triad (B1167595) at the base. mdpi.com

The dynamic nature of these simulations allows researchers to understand not just the final bound state but the entire binding event, including the stability of the ligand-protein complex over time. nih.gov This information is invaluable for understanding the molecular basis of toxicity and for designing more selective inhibitors.

Table 2: Typical Parameters for MD Simulation of Ligand-Protein Systems

Parameter Typical Value/Setting Purpose
Force Field OPLS, AMBER, CHARMM Defines the potential energy function for all atoms in the system.
Water Model TIP3P, SPC/E Explicitly models the solvent environment, which is crucial for biological systems. nih.gov
Ensemble NPT (Isothermal-Isobaric) Maintains constant number of particles, pressure, and temperature to mimic physiological conditions. mdpi.com
Temperature ~310 K (37 °C) Simulates human body temperature. nih.govmdpi.com
Simulation Time Nanoseconds (ns) to Microseconds (µs) The duration of the simulation, which must be long enough to capture the biological event of interest. mdpi.com
Time Step 1-2 femtoseconds (fs) The integration time step for solving the equations of motion.

Adsorption Behavior and Interfacial Phenomena

MD simulations are also employed to study how molecules like this compound behave at interfaces, such as between water and a soil particle or a biological membrane. This is critical for understanding the environmental fate and bioavailability of the compound.

While specific MD studies on the adsorption of this compound are not widely published, the principles can be understood from simulations of similar molecules:

Membrane Permeation: Simulations can model the process of a molecule crossing a lipid bilayer, which is a key step in its absorption into an organism. These studies calculate the free energy barrier for permeation, which is strongly dependent on the molecule's polarity and hydrophobicity. nih.gov

Surface Adsorption: MD can be used to investigate the binding and orientation of molecules on various surfaces, such as clays (B1170129) or organic matter in soil. This helps predict how strongly the pesticide will be retained in the soil versus being available for plant uptake or leaching into groundwater. Studies have explored the adsorption of organophosphates on functionalized nanoclusters, demonstrating the utility of MD in this area. mdpi.com

Interfacial Assembly: For amphiphilic molecules, MD can show how they self-assemble at interfaces, which can influence their transport and activity. nih.gov

These simulations provide a molecular-level picture of the forces driving adsorption and permeation, including electrostatic interactions, van der Waals forces, and hydrogen bonding with the surface or membrane components.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. escholarship.org Methods like Density Functional Theory (DFT) are widely used to study organophosphorus compounds, offering a high level of accuracy for predicting molecular properties. researchgate.netmdpi.com

For this compound, quantum chemical calculations can determine:

Optimized Molecular Geometry: Calculations can predict the most stable 3D arrangement of the atoms, including bond lengths and angles, which is essential input for QSAR and MD studies. researchgate.net

Electronic Properties: These methods yield critical information about the electron distribution, such as atomic charges and dipole moments. They also calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

Vibrational Frequencies: Calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure and provide a complete vibrational assignment. researchgate.net

Reaction Energetics: Quantum chemistry can be used to model chemical reactions, such as hydrolysis or the phosphorylation of the AChE active site, by calculating the energy profiles and transition states of these processes. This helps to elucidate the mechanism of action and degradation pathways.

These theoretical calculations are foundational, providing the parameters needed for higher-level models like QSAR and MD force fields, and offering a deep, mechanistically-grounded understanding of the molecule's intrinsic properties. researchgate.net

Table 3: Properties of this compound Derivable from Quantum Chemical Calculations

Calculated Property Relevance and Application
Optimized 3D Geometry Provides the most stable molecular conformation; used as a starting point for MD and QSAR. researchgate.net
Mulliken Atomic Charges Describes the electron distribution; crucial for understanding electrostatic interactions with biological targets. nrel.gov
Dipole Moment Indicates overall molecular polarity, which influences solubility and membrane transport.
HOMO/LUMO Energies Determine the molecule's ability to donate or accept electrons, relating to its reactivity. mdpi.com
Thermodynamic Parameters (Enthalpy, Gibbs Free Energy) Predicts the spontaneity of reactions and conformational stability. nrel.gov
Simulated IR/Raman Spectra Allows for structural verification when compared with experimental spectroscopic data. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure and reactivity of molecules like this compound. core.ac.uk DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. core.ac.uk This approach allows for the calculation of various molecular properties that are key to understanding the compound's stability and chemical behavior.

Theoretical studies on related organophosphorus compounds, such as the isomer O,S-Dimethyl phosphoramidothioate (Methamidophos), often employ DFT calculations with specific functionals, like B3LYP, to optimize the ground state geometry. nih.gov These calculations provide detailed information on geometric parameters, including bond lengths and angles.

The electronic properties derived from DFT calculations are crucial for predicting reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org Other calculated descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, further characterize the molecule's reactivity. semanticscholar.org Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT

PropertyDescriptionTypical Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A key indicator of molecular reactivity and stability.
Ionization Potential The energy required to remove an electron.Relates to the molecule's tendency to undergo oxidation.
Electron Affinity The energy released when an electron is added.Relates to the molecule's tendency to undergo reduction.
Electronegativity The power of an atom to attract electrons to itself.Provides insight into charge distribution.
Chemical Hardness Resistance to change in electron distribution.A measure of molecular stability.

Spectroscopic Property Predictions (e.g., IR, Raman, SERS)

Computational methods, particularly DFT, are extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov These predictions are invaluable for interpreting experimental spectra and assigning vibrational modes to specific molecular motions.

For a molecule like this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. The results of these calculations are often scaled using specific factors to achieve better agreement with experimental data. This process, known as the Scaled Quantum Mechanical (SQM) force field method, allows for a detailed and reliable assignment of the observed spectral bands. nih.gov

A comprehensive vibrational analysis for the related isomer Methamidophos (B33315) has been performed using this methodology. nih.gov The study allowed for a complete assignment of its IR and Raman spectra. For instance, characteristic vibrations such as P=S stretching, P-O-C stretching, and NH2 group deformations can be precisely identified.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that provides information about molecules adsorbed on metal surfaces. nih.gov DFT calculations are also employed to model the SERS effect. By simulating the interaction of the molecule with metal nanostructures (e.g., silver or gold colloids), researchers can predict which vibrational modes will be enhanced and gain insights into the molecule's orientation on the metal surface. core.ac.uknih.gov For sulfur-containing compounds like phosphoramidothioates, the interaction through the sulfur atom is often a key factor in the SERS enhancement mechanism. nih.gov

Table 2: Representative Predicted Vibrational Frequencies and Assignments for a Related Isomer (Methamidophos)

Experimental (cm⁻¹)Calculated (cm⁻¹)Assignment (Vibrational Mode)
34003450ν(NH₂) asymmetric stretching
33153350ν(NH₂) symmetric stretching
15651570δ(NH₂) scissoring
10451050ν(P-O-C) asymmetric stretching
820825ν(P-O-C) symmetric stretching
640645ν(P=S) stretching
550555δ(O-P-S) deformation

Note: Data is illustrative and based on studies of the closely related isomer, Methamidophos, to represent the type of information generated. nih.gov


Environmental Fate and Degradation Studies of O,o Dimethyl Phosphoramidothioate

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as hydrolysis and photolysis.

Hydrolysis in Aqueous Environments

Hydrolysis is a significant degradation pathway for many organophosphate compounds, with the rate of reaction often influenced by pH and temperature. nih.gov In alkaline conditions, hydrolysis is typically the predominant degradation mechanism for these types of compounds. nih.gov For instance, the hydrolysis of similar organophosphates, like dimethoate (B1670662), is significantly accelerated under alkaline conditions. nih.gov The rate of hydrolysis can also be influenced by the solvent, with some studies showing slightly faster degradation in certain solvent mixtures. mdpi.com

Photolytic Degradation Pathways

Photolysis, or degradation by light, is another potential abiotic pathway for the breakdown of O,O-Dimethyl phosphoramidothioate. For some organophosphates, photolysis is considered a minor dissipation pathway; however, the presence of a catalyst can increase the rate of degradation. nih.gov For example, studies on dimethoate have shown that its photolysis rate increases in the presence of a catalyst. nih.gov

Research on other organic compounds has demonstrated that humic substances, naturally present in the environment, can act as photosensitizers, accelerating the degradation of pollutants in the presence of UV light. nih.gov Photolysis of this compound under UV light can lead to the generation of oxidized byproducts, such as dimethyl phosphoramidate.

Biotic Degradation Processes

Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms.

Microbial Biodegradation Pathways and Microorganisms Involved

Microbial degradation is a key process in the environmental breakdown of this compound. Soil microorganisms, in particular, play a crucial role. One of the identified degradation pathways involves microbial action, such as by Pseudomonas spp., which can lead to the formation of O,O-dimethyl phosphorothioate (B77711) and methylamine.

Several bacterial strains have been identified that can degrade related organophosphorus compounds. For example, Paracoccus sp. has been shown to degrade N,N-dimethylformamide, a related compound, by first converting it into dimethylamine (B145610) and formic acid, which are then further broken down. griffith.edu.au Similarly, a strain of Bacillus thuringiensis has been found to effectively biodegrade dimethyl phthalate (B1215562), utilizing it as a carbon and energy source. rsc.org These examples highlight the potential for various soil bacteria to metabolize this compound.

Role of Specific Enzymes in Microbial Degradation

The microbial breakdown of organophosphorus compounds is facilitated by specific enzymes. A wide variety of enzymes have been discovered that are catalytically active towards these compounds, with the majority being hydrolases. nih.gov

Key enzymes involved in the degradation of organophosphates include:

Organophosphorus Hydrolase (OPH) : Also known as phosphotriesterase (PTE), this is one of the most well-studied enzymes capable of hydrolyzing organophosphorus compounds. It was first isolated from bacteria such as Pseudomonas diminuta and Flavobacterium sp. found in contaminated soil. nih.gov

Organophosphate Acid Anhydrolase (OPAA) : These enzymes, found in bacteria like Alteromonas sp., can cleave various bonds within organophosphate molecules, including P-O and P-S bonds. nih.gov

Cytochromes : These oxidoreductase enzymes can also contribute to the detoxification of organophosphorus compounds, although their action may be less specific compared to hydrolases. nih.gov

The general mechanism of these enzymes involves the hydrolysis of the ester or anhydride (B1165640) bonds in the organophosphate molecule, leading to less toxic products.

Environmental Monitoring and Persistence

The persistence of this compound in the environment is a key factor in its potential for long-term impact. Persistence studies in loamy soils have indicated a half-life of 15–30 days, which can be influenced by factors such as organic carbon content and moisture.

Monitoring for this compound and its metabolites is essential for assessing environmental exposure. For instance, a specific biomarker for the related insecticide methamidophos (B33315) is its metabolite O,S-dimethyl hydrogen phosphorothioate (O,S-DMPT), which can be monitored in urine. researchgate.netnih.gov Sensitive analytical methods, such as gas chromatography, have been developed to detect low levels of these metabolites. researchgate.netnih.gov

The table below summarizes key data related to the environmental fate of this compound and related compounds.

Parameter Finding Source
Half-life in Loamy Soil 15–30 days
Primary Biodegradation Products O,O-dimethyl phosphorothioate, methylamine
Photolytic Degradation Product Dimethyl phosphoramidate
Key Degrading Microorganisms Pseudomonas spp.
Key Degrading Enzymes Organophosphorus Hydrolase, Organophosphate Acid Anhydrolase nih.govnih.gov

Occurrence and Residue Analysis in Environmental Compartments

This compound (DMPAT) is an organophosphorus compound primarily utilized as an intermediate in the synthesis of the insecticide acephate (B21764). chemicalbook.com Its application in agriculture to control a wide range of insect pests on various crops suggests the potential for its release into the environment. dataintelo.com Consequently, residues of DMPAT may be found in different environmental compartments, particularly in soil and water within agricultural regions and in effluents from pesticide manufacturing facilities.

The analysis of DMPAT residues in environmental samples typically involves methods established for organophosphorus pesticides. These methods are crucial for monitoring the presence and concentration of the compound in various matrices. The analytical process generally includes sample extraction, cleanup, and determination using chromatographic techniques.

For soil and water samples, extraction is commonly performed using organic solvents. The choice of solvent and extraction technique is critical for achieving high recovery rates. Following extraction, a cleanup step is often necessary to remove interfering substances from the sample matrix. This can be accomplished using techniques such as solid-phase extraction (SPE).

Determination and quantification of DMPAT are primarily achieved through gas chromatography (GC) or high-performance liquid chromatography (HPLC). These techniques are coupled with sensitive and selective detectors to ensure accurate identification and measurement. Common detectors used for organophosphorus compound analysis include:

Gas Chromatography (GC) paired with:

Flame Photometric Detector (FPD), often in phosphorus mode. cdc.gov

Nitrogen-Phosphorus Detector (NPD). cdc.gov

Mass Spectrometry (MS) for confirmation. cdc.gov

High-Performance Liquid Chromatography (HPLC) coupled with:

Mass Spectrometry (MS) or Tandem Mass Spectrometry (LC-MS/MS) for high selectivity and sensitivity. epa.gov

For the related and more toxic compound, methamidophos, analytical methods have been established that can achieve a limit of determination of 0.01-0.02 mg/kg in various sample types. fao.org These methods often involve extraction with ethyl acetate, followed by cleanup on a silica (B1680970) gel column and analysis by GLC. fao.org Similar methodologies are applicable for the detection of DMPAT.

Table 1: Analytical Methods for Organophosphorus Pesticide Residue Analysis

TechniqueDetectorSample MatrixGeneral ProcedureDetection Limits
Gas Chromatography (GC)Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS)Soil, Water, WastesSolvent extraction (e.g., with ethyl acetate), optional solid-phase extraction (SPE) cleanup, followed by GC analysis.Can range from sub-parts-per-trillion (ppt) to parts-per-million (ppm) depending on the matrix and detector. cdc.gov
High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS), Tandem MS (MS/MS)Crops, WaterExtraction with a suitable solvent, cleanup, and analysis by LC-MS/MS.Generally provides high sensitivity and selectivity, with limits of quantitation (LOQ) often in the low mg/kg or µg/L range. epa.gov

Factors Influencing Environmental Half-Life

The environmental persistence of this compound is described by its half-life, which is the time required for 50% of the initial amount to degrade. This persistence is not a single value but is influenced by a combination of abiotic (non-biological) and biotic (biological) factors in the environment.

Abiotic Degradation:

Hydrolysis: This is a chemical process where the compound reacts with water. The rate of hydrolysis for many organophosphorus compounds is highly dependent on the pH of the water. For the structurally similar pesticide dimethoate, hydrolysis is significantly faster in alkaline conditions (higher pH) than in acidic or neutral conditions. researchgate.net For instance, at 25°C, the half-life of dimethoate is 124 days at pH 3, but decreases to 5.7 days at pH 9. researchgate.net This suggests that the P-S bond in such compounds is more susceptible to cleavage by hydroxide (B78521) ions. researchgate.net

Photolysis: This degradation process is driven by sunlight. This compound can undergo photolysis when exposed to UV light, leading to the formation of oxidized byproducts such as dimethyl phosphoramidate.

Biotic Degradation:

Microbial Degradation: Soil microorganisms play a significant role in the breakdown of DMPAT. Studies have shown that bacteria, such as those from the Pseudomonas species, can utilize the compound as a source of nutrients, leading to its degradation. The primary metabolites from this microbial action are O,O-dimethyl phosphorothioate and methylamine. The rate of microbial degradation is influenced by soil characteristics.

Environmental Factors:

Soil Properties: The composition of the soil, particularly its organic carbon content and moisture level, significantly affects the half-life of DMPAT. Higher organic matter can increase adsorption, potentially reducing the availability of the compound for degradation, while soil moisture is essential for both hydrolysis and microbial activity.

Temperature: Degradation rates, both chemical and microbial, generally increase with rising temperatures. nih.gov

Persistence studies have shown that this compound has a half-life of approximately 15 to 30 days in loamy soils, indicating moderate persistence in this environment.

Table 2: Environmental Half-Life of this compound and a Related Compound

CompoundEnvironmental CompartmentConditionHalf-LifeReference
This compoundLoamy SoilNot specified15–30 days
Dimethoate (related compound)Aqueous Solution (25°C)pH 3124 days researchgate.net
pH 721.5 days researchgate.net
pH 95.7 days researchgate.net

Toxicological Mechanisms and Biological Effects of O,o Dimethyl Phosphoramidothioate

Neurotoxicity Mechanisms Beyond Cholinesterase Inhibition

The neurotoxic effects of organophosphate esters (OPEs) are not limited to their well-documented inhibition of AChE. utoronto.canih.gov Evidence suggests that compounds within this class can interfere with multiple non-cholinergic pathways, contributing to developmental neurotoxicity and other adverse neurological outcomes. nih.govnih.gov

Central and Peripheral Nervous System Effects

Organophosphates can induce toxicity in both the central nervous system (CNS) and the peripheral nervous system (PNS) through various mechanisms. Some dimethyl phosphates have been shown to cause ataxia in hens, a condition linked to the inhibition of neuropathy target esterase (NTE) in the spinal cord. nih.gov Notably, in these cases, the inhibition of NTE was found to be more pronounced in the spinal cord than in the brain, suggesting that ataxia arises specifically from effects on the spinal cord. nih.gov

Peripheral neuropathy is another significant concern, developing days to weeks after acute exposure to certain organophosphates like methamidophos (B33315). nih.gov This condition results from the inhibition of the neuropathy target esterase, which is crucial for the breakdown of phospholipids (B1166683) in the cell membranes of nervous tissues. nih.gov Symptoms can include muscle cramping, distal numbness, and paresthesias in the extremities. nih.gov Survivors of severe poisoning may also exhibit long-term neuropsychiatric deficits, such as confusion, memory impairment, lethargy, and psychosis. nih.gov

Table 1: Observed Nervous System Effects of Related Organophosphates

Compound Class / Specific Compound Affected System Observed Effect Reference
Dimethyl Phosphates Central Nervous System (Spinal Cord) Ataxia, Inhibition of Neuropathy Target Esterase (NTE) nih.gov
Methamidophos Peripheral Nervous System Delayed Polyneuropathy, Muscle Cramping, Numbness nih.gov

Excitotoxicity and Neuronal Cell Death

Excitotoxicity is a process of neuronal injury and death resulting from excessive stimulation of neurotransmitter receptors, particularly glutamate (B1630785) receptors. nih.govnih.gov This overstimulation leads to a massive influx of ions like calcium into the neuron. nih.gov The resulting calcium overload is highly neurotoxic, activating enzymes that degrade essential cellular components such as proteins, membranes, and nucleic acids, ultimately leading to cell death. nih.gov

Oxidative Stress Induction and Antioxidant System Perturbation

A common feature of toxicity induced by many pesticides, including organophosphates, is the induction of oxidative stress. nih.gov This state is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defense systems to neutralize them. nih.gov The resulting excess of ROS can damage lipids, proteins, and DNA, leading to cellular dysfunction and contributing to a variety of pathological conditions. nih.govmdpi.com

Lipid Peroxidation and DNA Damage

The overproduction of ROS can initiate lipid peroxidation, a chain reaction of oxidative degradation of lipids within cell membranes. researchgate.net This process compromises membrane integrity and function and generates reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE). nih.govresearchgate.net These aldehydes are genotoxic, meaning they can react with DNA bases to form DNA adducts. nih.gov The formation of these adducts, such as the M1dG adduct from MDA, is a form of DNA damage that can lead to mutations and contribute to carcinogenic processes if not repaired. nih.govresearchgate.net

The damage to DNA is not solely from lipid peroxidation products. ROS can directly attack DNA, with one of the major oxidation products being 8-oxo-2'-deoxyguanosine (8-oxodG), a widely used biomarker for oxidative DNA damage. nih.gov This cascade of molecular damage highlights a significant mechanism through which organophosphates can exert toxicity at the cellular level. nih.gov

Table 2: Mechanisms of Oxidative Damage by Pesticides

Process Mechanism Consequence Reference
Lipid Peroxidation ROS attacks polyunsaturated fatty acids in cell membranes. Generates reactive aldehydes (e.g., MDA), compromises membrane integrity. researchgate.netnih.gov

| DNA Damage | Reactive aldehydes form adducts with DNA bases. ROS directly oxidizes DNA bases. | Formation of mutagenic lesions (e.g., M1dG, 8-oxodG). | nih.govnih.gov |

Modulation of Antioxidant Enzyme Activity

Organisms possess a defense system of antioxidant enzymes to counteract oxidative stress, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST). cvetj.com Exposure to organophosphates can significantly alter the activity of these crucial enzymes. cvetj.com

Studies on pesticides like parathion (B1678463) have shown that exposure can lead to fluctuations in enzyme activity, which can serve as biomarkers for toxicity. cvetj.com Initially, there might be an upregulation of enzymes like SOD as a defense mechanism against superoxide radicals. cvetj.com However, prolonged or high-concentration exposure often leads to a decrease in the activity of these enzymes. cvetj.com This inhibition of the antioxidant defense system exacerbates oxidative damage to lipids and proteins. cvetj.com For instance, studies on dimethyl phthalate (B1215562) have demonstrated a decline in SOD and CAT activities and associated gene expression following exposure, leading to increased oxidative damage. mdpi.com This modulation of the antioxidant system is a key component of the toxicity profile of many environmental contaminants, including organophosphates.

Systemic Toxicity and Organ-Specific Effects

The toxic effects of O,O-Dimethyl phosphoramidothioate and related compounds are not confined to the nervous system but can manifest in various organs, leading to systemic toxicity.

In cases of fatal organophosphate poisoning, the most common cause of death is respiratory failure. nih.gov This can result from a combination of factors including bronchoconstriction, excessive bronchial secretions, central respiratory depression, and paralysis of the respiratory muscles. nih.gov Furthermore, studies on certain pesticides have indicated toxic effects on the liver, where they can stimulate lipid peroxidation in the membranes of mitochondria and microsomes, suggesting that the liver is a key target for oxidative damage. researchgate.net

Table 3: Summary of Organ-Specific Toxic Effects

Organ System Specific Effect Implicated Compound(s) Reference
Cardiovascular Impairment of cardiovascular reflexes (bradycardia) Methamidophos nih.gov
Respiratory Respiratory failure (bronchoconstriction, paralysis) General Organophosphates nih.gov
Hepatic (Liver) Stimulation of lipid peroxidation in mitochondria and microsomes Pesticides (general) researchgate.net

| Nervous | Ataxia, Delayed Polyneuropathy | Dimethyl Phosphates, Methamidophos | nih.govnih.gov |

Hematological and Biochemical Parameters

Exposure to organophosphate pesticides, a class to which this compound belongs, can induce significant alterations in hematological and biochemical profiles. While direct studies on this compound are lacking, research on acephate (B21764) and methamidophos provides a basis for understanding its potential effects.

Studies on acephate have demonstrated its potential to impact various blood parameters. In male albino rats, oral administration of acephate resulted in a significant decrease in the total erythrocyte count, hemoglobin concentration, and hematocrit value. tandfonline.com Conversely, the same study observed an increase in the total leukocyte count. tandfonline.com Another study in BALB/c mice showed that subacute oral administration of acephate led to a significant decrease in the total leukocyte and lymphocyte counts at higher doses, while monocytes and granulocytes remained unaffected. nih.gov

In canines, long-term dietary exposure to acephate has been associated with decreases in erythrocyte count, hemoglobin concentration, and hematocrit, particularly in male dogs at high doses. epa.gov

Biochemically, acephate has been shown to affect serum protein levels. In mice, a dose-dependent significant decrease in serum total protein and serum globulin was observed, although serum albumin levels did not change significantly. nih.govnih.gov Furthermore, studies in rats have indicated that acephate administration can lead to significantly elevated levels of blood sugar and blood urea. tandfonline.com

The primary biochemical effect of organophosphates, including methamidophos, is the inhibition of cholinesterase activity. inchem.org In studies involving human subjects, mixtures of methamidophos and acephate resulted in significant inhibition of plasma cholinesterase activity. inchem.org However, in a one-year chronic toxicity study in dogs, methamidophos did not produce significant effects on hematology or clinical chemistry parameters, with the main finding being dose-related inhibition of brain, plasma, and red blood cell cholinesterase. epa.gov

Table 1: Summary of Potential Hematological and Biochemical Effects based on Acephate and Methamidophos Studies

ParameterObserved EffectCompound StudiedSpeciesCitation
Hematological
Total Erythrocyte CountDecreaseAcephateRat tandfonline.com
HemoglobinDecreaseAcephateRat, Dog tandfonline.comepa.gov
HematocritDecreaseAcephateRat, Dog tandfonline.comepa.gov
Total Leukocyte CountIncrease / DecreaseAcephateRat / Mouse tandfonline.comnih.gov
Lymphocyte CountDecreaseAcephateMouse nih.gov
Biochemical
Blood SugarIncreaseAcephateRat tandfonline.com
Blood UreaIncreaseAcephateRat tandfonline.com
Serum Total ProteinDecreaseAcephateMouse nih.govnih.gov
Serum GlobulinDecreaseAcephateMouse nih.govnih.gov
Cholinesterase ActivityInhibitionMethamidophos, AcephateHuman, Dog, Rat, Mouse inchem.orginchem.orgepa.gov

This table presents findings from studies on acephate and methamidophos to infer the potential effects of this compound. The effects listed are not from direct studies on this compound.

Influence on Metabolic Pathways (e.g., Carbohydrate, Fat, Protein Metabolism)

The metabolic disruption potential of organophosphate pesticides is a significant area of toxicological concern. Long-term exposure to compounds like acephate and its metabolite methamidophos has been linked to disturbances in major metabolic pathways. frontiersin.orgnih.gov

Carbohydrate Metabolism: Exposure to acephate has been shown to alter glucose metabolism. frontiersin.org Studies on pregnant and lactating rats exposed to acephate suggest a predisposition of their offspring to type 2 diabetes in adulthood. frontiersin.org Research on rats has also indicated that acephate exposure can disrupt normal glucose metabolism. frontiersin.org This is consistent with findings for other organophosphates, which have been associated with increased blood glucose levels. mdpi.com The mechanism for this may involve the stimulation of beta cells in the islets of Langerhans by acetylcholinesterase inhibitors, leading to alterations in insulin (B600854) resistance. nih.gov

Fat Metabolism: Disorders of lipid metabolism have been reported following long-term exposure to acephate and methamidophos. frontiersin.orgnih.gov This suggests that this compound could potentially interfere with the normal processing of fats in the body.

Protein Metabolism: Research indicates that acephate exposure may disrupt protein metabolism in rats. frontiersin.org This is supported by findings of decreased serum total protein and globulin levels in mice treated with acephate. nih.govnih.gov The degradation of dietary protein into amino acids is intricately linked with glucose and lipid metabolism through the tricarboxylic acid cycle, and disruptions in one area can have cascading effects on the others.

The biodegradation pathway of acephate primarily involves its conversion to methamidophos. frontiersin.orgnih.govorst.edu Methamidophos is then further broken down. One of the identified metabolites of acephate is O,S-dimethyl phosphorothioate (B77711). inchem.org The degradation of methamidophos can proceed through the hydrolysis of its P-N bond, leading to the formation of O,S-dimethyl hydrogen thiophosphate, which then breaks down into phosphoric acid, methyl mercaptan, and methanol (B129727). frontiersin.org

Table 2: Summary of Potential Effects on Metabolic Pathways based on Acephate and Methamidophos Studies

Metabolic PathwayObserved EffectCompound StudiedSpecies/SystemCitation
Carbohydrate MetabolismAltered glucose metabolism, HyperglycemiaAcephateRat frontiersin.org
Fat MetabolismLipid metabolism disorderAcephate, MethamidophosGeneral frontiersin.orgnih.gov
Protein MetabolismDisrupted protein metabolism, Decreased serum proteinAcephateRat, Mouse nih.govnih.govfrontiersin.org
Nucleic Acid MetabolismDisrupted nucleic acid metabolismAcephateRat frontiersin.org

This table outlines potential metabolic disruptions based on findings from research on acephate and methamidophos, as direct data on this compound is not available.

Analytical Methodologies for O,o Dimethyl Phosphoramidothioate and Its Metabolites

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of O,O-Dimethyl phosphoramidothioate from complex matrices. These techniques separate components of a mixture for subsequent identification and quantification.

Gas Chromatography (GC) for Detection and Quantification

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. drawellanalytical.comcdc.govcdc.gov In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

Several detectors can be coupled with GC for the analysis of organophosphorus compounds, including the flame photometric detector (FPD), which is specific for phosphorus and sulfur-containing compounds, the nitrogen-phosphorus detector (NPD), and mass spectrometry (MS). cdc.govcdc.gov For instance, a method for determining O,S-dimethyl phosphoramidothioate (Monitor) residues in crops involves extraction with ethyl acetate, cleanup on a silica (B1680970) gel column, and subsequent measurement by GC with a cesium bromide thermionic detector. oup.com This method demonstrates good recovery values, typically between 90 and 100% for fortified samples at levels of 0.05 to 0.1 ppm. oup.com

Derivatization is a common strategy to improve the volatility and thermal stability of analytes for GC analysis. For example, urinary dialkyl phosphate (B84403) metabolites, including those related to this compound, can be derivatized with pentafluorobenzyl bromide before GC analysis. researchgate.net A specific and sensitive method for the urinary metabolite O,S-dimethyl hydrogen phosphorothioate (B77711) (O,S-DMPT) involves derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) followed by GC-FPD analysis, achieving a limit of detection of 0.004 ppm. nih.gov

Table 1: GC-based methods for this compound and related compounds

AnalyteMatrixDetectorLimit of Detection (LOD)RecoveryReference
O,S-Dimethyl phosphoramidothioate (Monitor)CropsCesium Bromide Thermionic-90-100% oup.com
O,S-Dimethyl hydrogen phosphorothioate (O,S-DMPT)UrineFlame Photometric Detector (FPD)0.004 ppm108% nih.gov
Dialkyl phosphates (including dimethyl esters)UrineFlame Photometric Detector (FPD)2–3 µg/L85.8–101.0% researchgate.net
DichlorvosBiological MediaVarious (MS, ECD, NPD, FPD)sub-ppm range74-85% cdc.gov

Liquid Chromatography (LC) with Mass Spectrometry (MS)

Liquid chromatography (LC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become a powerful tool for the analysis of this compound and its metabolites, especially in biological matrices. nih.govyoutube.com LC-MS/MS offers high sensitivity and selectivity, allowing for the direct analysis of non-volatile and thermally labile compounds without the need for derivatization. nih.govscripps.edu

A rapid LC-MS/MS method has been developed for the quantification of six dialkyl phosphate (DAP) metabolites, including dimethyl thiophosphate (DMTP), in hair. nih.gov This method utilizes an alkaline extraction approach and has demonstrated satisfactory recoveries for all six DAPs, ranging from 72% to 152%. nih.gov The use of electrospray ionization (ESI) in negative ion mode is a key feature of this technique. nih.gov Another study describes an LC-ESI-MS/MS method for the determination of methamidophos (B33315) in blood and urine, achieving a detection limit of 50 ng/mL. researchgate.net

The combination of LC with high-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF), provides accurate mass measurements, which aids in the identification of unknown metabolites. scripps.edu

Table 2: LC-MS/MS methods for this compound and related compounds

AnalyteMatrixIonizationLimit of Detection (LOD)RecoveryReference
Dialkyl phosphates (including DMTP)HairESI (-)-72-152% nih.gov
MethamidophosBlood, UrineESI50 ng/mL- researchgate.net
Aldicarb, Carbofuran, MethamidophosBlood-0.020-0.050 µg/mL90-102% researchgate.net

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. 1H, 13C, and 31P NMR are particularly useful for characterizing organophosphorus compounds like this compound. researchgate.netresearchgate.net

31P NMR: This is a highly diagnostic tool for phosphorus-containing compounds, as the chemical shift is very sensitive to the electronic environment of the phosphorus atom. researchgate.netmagritek.com

In the characterization of synthesized O,S-dimethylphosphoramidothioate, NMR (31P, 13C, and 1H) was used alongside IR and mass spectroscopy. researchgate.net A study on the oxidation of methamidophos utilized 13C NMR to characterize the resulting products. acs.org

Table 3: Spectroscopic Data for this compound and Related Compounds

TechniqueNucleus/RegionApplicationReference
Infrared (IR) SpectroscopyMid-IRFunctional group identification researchgate.netresearchgate.net
Raman Spectroscopy-Structural characterization capes.gov.br
Nuclear Magnetic Resonance (NMR)1H, 13C, 31PStructural elucidation and characterization researchgate.netresearchgate.netmagritek.comacs.org

Immunoassays for Detection

Immunoassays are analytical methods that utilize the specific binding of an antibody to its antigen for detection. While specific immunoassays for this compound are not widely documented in the provided search results, the principle has been applied to other pesticides and their metabolites. These assays can be highly sensitive and specific, offering a rapid and cost-effective screening tool. nih.gov For instance, a chemiluminescent enzyme immunoassay (CLEIA) has been developed for the quantification of autoantibodies related to certain diseases, demonstrating the potential for this technology in detecting specific molecules. nih.gov The development of an immunoassay for this compound would require the production of specific antibodies that recognize the molecule.

Emerging Research Directions and Future Perspectives

Development of Novel Phosphoramidothioate Analogs with Modified Biological Activities

The development of new phosphoramidothioate analogs is a key area of research, aiming to enhance efficacy against target organisms while potentially reducing off-target effects. This involves the synthesis of new derivatives and a thorough investigation of their structure-activity relationships (SAR).

Recent research has explored the synthesis of various phosphoramidothioate derivatives with modified biological activities. For instance, novel chiral amides analogous to dienamides have been synthesized and shown to be effective insecticides. ufv.br The synthesis of these new compounds often involves multi-step processes, starting from readily available precursors and employing various chemical reactions to introduce different functional groups. ufv.br

The biological evaluation of these new analogs is crucial to determine their potential. For example, the insecticidal activity of newly synthesized chiral amides has been tested against pests like Rhyzopertha dominica, a common pest in stored grains. ufv.br Furthermore, the evaluation of phosphoester and phosphorothioate (B77711) prodrugs of certain compounds has shown that masking the negative charges can significantly improve their biological activity, in some cases by up to 1000-fold. mdpi.com

Structure-activity relationship studies are fundamental to understanding how chemical modifications influence biological activity. For example, in a study of phosphoramidon (B1677721) analogues, it was found that introducing a hydrophobic group at a specific position (P1) significantly increased the potency for endothelin-converting enzyme (ECE), while an aromatic group at another position (P'2) was essential for the inhibition of both ECE and neutral endopeptidase (NEP). rsc.org Such studies provide valuable insights for the rational design of more potent and selective phosphoramidothioate analogs.

Table 1: Examples of Synthesized Phosphoramidothioate Analogs and Their Biological Evaluation

Analog/DerivativeTarget Application/ActivityKey Research Finding
Chiral amidesInsecticidalEffective against Rhyzopertha dominica
Phosphoester and phosphorothioate prodrugsSTING agonistUp to 1000-fold improvement in activity by masking negative charges
Phosphoramidon analoguesEnzyme inhibitionSpecific structural modifications significantly alter potency and selectivity for ECE, NEP, and ACE

Integration of Omics Technologies in Mechanistic Studies

The advent of "omics" technologies, including transcriptomics, proteomics, and metabolomics, is revolutionizing the study of the mechanisms of action of chemical compounds like O,O-Dimethyl phosphoramidothioate. These high-throughput techniques provide a holistic view of the molecular changes occurring within an organism upon exposure, offering insights far beyond traditional toxicological endpoints. escholarship.org

Transcriptomic analysis, which profiles the entire set of RNA transcripts in a cell, has been used to characterize the effects of environmental stressors. escholarship.org For example, transcriptomic profiling of organisms exposed to environmental contaminants can reveal complex gene expression patterns, indicating the activation of specific metabolic and stress response pathways. nih.govfrontiersin.orgmdpi.com In the context of organophosphates, transcriptomic studies can identify genes that are up- or down-regulated in response to exposure, providing clues about the cellular response to toxicity. nih.gov

Proteomics, the large-scale study of proteins, complements transcriptomics by providing information about the abundance and modification of proteins, which are the functional workhorses of the cell. Integrated transcriptomic and proteomic analyses can reveal the correlation, or lack thereof, between mRNA and protein levels, offering a more complete picture of the cellular response. nih.govresearchgate.net For organophosphate exposure, proteomics can be used to identify protein biomarkers of effect. For instance, the inhibition of acetylcholinesterase (AChE) is a well-known mechanism of organophosphate toxicity, and proteomic approaches can be used to develop sensitive biomarkers based on the modification of AChE and other serine hydrolases. usda.govnih.gov

Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. This technique can identify specific biomarkers of exposure and effect. For instance, a sensitive method has been developed to monitor urinary concentrations of O,S-dimethyl hydrogen phosphorothioate (O,S-DMPT), a specific biomarker for exposure to the related organophosphate insecticide methamidophos (B33315). nih.govrsc.org Metabolomic profiling can also reveal alterations in metabolic pathways, such as those associated with liver injury, in response to organophosphate exposure. nih.gov

Table 2: Application of Omics Technologies in the Study of Organophosphates

Omics TechnologyApplicationKey Research Finding
TranscriptomicsCharacterizing stress responsesIdentification of complex gene expression patterns in response to environmental stressors.
ProteomicsIdentifying biomarkers of effectDevelopment of sensitive biomarkers based on the modification of enzymes like acetylcholinesterase.
MetabolomicsIdentifying biomarkers of exposureDetection of specific metabolites in urine as indicators of exposure to related organophosphates.

Green Chemistry Approaches in Phosphoramidothioate Synthesis and Degradation

The principles of green chemistry are increasingly being applied to the synthesis and degradation of phosphoramidothioates to minimize environmental impact. This includes the development of solvent-free synthesis methods and the use of biological systems for degradation.

Solvent-free synthesis offers a significant environmental advantage by reducing the use of hazardous organic solvents. A simple and convenient method for the synthesis of phosphoroamidates and phosphoroamidothioates has been developed under solvent-free conditions. researchgate.net Another efficient, metal- and solvent-free protocol for the synthesis of various phosphorothioates has been reported, achieving high yields in short reaction times. nih.govmdpi.comgoogle.com These methods not only reduce waste but can also simplify the purification process. For example, a novel process for synthesizing acephate (B21764), a related organophosphate, has been developed that is simple, safe, and has low cost without producing the "three wastes" (waste gas, waste water, and industrial residue). google.com

Biocatalytic and microbial degradation represent green approaches to breaking down phosphoramidothioates into less harmful substances. The use of enzymes and microorganisms for bioremediation is an eco-friendly and cost-effective alternative to conventional chemical and physical methods. nih.govnih.govnih.gov Several microorganisms, including various species of Pseudomonas, have been identified that can degrade organophosphorus compounds. researchgate.netoup.comresearchgate.netnih.govbohrium.com The degradation often proceeds through hydrolysis, catalyzed by enzymes like organophosphate hydrolase (OPH). oup.comfrontiersin.org For instance, an engineered strain of Pseudomonas putida has been developed that can simultaneously degrade organophosphates, pyrethroids, and carbamates. nih.gov

Table 3: Green Chemistry Approaches for Phosphoramidothioates

ApproachApplicationKey Research Finding
Solvent-free synthesisSynthesis of phosphorothioatesHigh yields achieved without the use of hazardous solvents.
Novel process for acephate synthesisSynthesis of a related organophosphateSimple, safe, and low-cost process with no "three wastes".
Microbial degradationDegradation of organophosphatesIdentification of Pseudomonas species capable of degrading these compounds.
Engineered microorganismsBioremediationDevelopment of a Pseudomonas putida strain for simultaneous degradation of multiple pesticides.

Advanced Remediation Strategies for Environmental Contamination

The environmental contamination by phosphoramidothioates and other organophosphorus pesticides necessitates the development of advanced remediation strategies. These strategies aim to efficiently remove or degrade these compounds from soil and water.

Phytoremediation is an environmentally friendly and cost-effective approach that utilizes plants to clean up contaminated environments. dntb.gov.uamdpi.comdntb.gov.ua Plants can take up pesticides from the soil and water, and through their metabolic processes, can contribute to their degradation. researchgate.netdntb.gov.ua The rhizosphere, the soil region around plant roots, is a particularly active zone for the microbial degradation of pesticides. researchgate.net Several studies have demonstrated the potential of various plants for the phytoremediation of pesticide-contaminated soil. researchgate.net

Advanced oxidation processes (AOPs) are another set of powerful techniques for the degradation of organophosphorus pesticides. These methods involve the generation of highly reactive species, such as hydroxyl radicals, that can effectively break down these compounds. nih.gov Photocatalytic degradation using titanium dioxide (TiO2) has been shown to be effective for the degradation of methamidophos, a close analog of this compound. nih.govsemanticscholar.orgresearchgate.netresearchgate.netnih.gov The efficiency of this process can be influenced by factors such as the amount of catalyst, pH, and the presence of other substances. nih.gov Electrochemical oxidation is another promising AOP for the degradation of organophosphorus pesticides. rsc.orgresearchgate.netmdpi.comnih.govaau.dk

The use of nanomaterials is an emerging and highly effective approach for the remediation of organophosphate contamination. Metal-organic frameworks (MOFs) have demonstrated high efficiency in the degradation of organophosphate pesticides, with some showing complete degradation within minutes. rsc.orgnih.govnih.govresearchgate.netmdpi.com The catalytic activity of MOFs can be tuned by altering the metal center and organic linkers. nih.gov Nanoparticles, such as those made of copper(I) oxide (Cu2O), have also been shown to effectively degrade organophosphates like methyl parathion (B1678463). frontiersin.org

Table 4: Advanced Remediation Strategies for Organophosphorus Compounds

StrategyTechnologyKey Research Finding
PhytoremediationUse of plantsPlants and their associated microbes can effectively degrade pesticides in soil.
Advanced Oxidation ProcessesTiO2 PhotocatalysisEffective degradation of methamidophos, influenced by various reaction conditions.
Advanced Oxidation ProcessesElectrochemical OxidationA promising method for the degradation of a range of organophosphorus pesticides.
NanomaterialsMetal-Organic Frameworks (MOFs)Rapid and highly efficient degradation of organophosphate pesticides.
NanomaterialsCopper(I) Oxide (Cu2O) NanoparticlesEffective degradation of methyl parathion.

Q & A

Q. What are the established synthetic routes for O,O-dimethyl phosphoramidothioate, and how do reaction conditions influence yield and purity?

The compound is synthesized via phosphorylation reactions using intermediates like O,O-dimethyl phosphorochloridothioate (CAS 2524-03-0). A patented method involves reacting thiophosphoryl chloride with methanol under controlled anhydrous conditions, followed by amidation with ammonia or methylamine . Key factors include temperature (maintained below 40°C to avoid side reactions), solvent selection (e.g., toluene or acetonitrile), and stoichiometric ratios to minimize impurities like dimethyl phosphorothioate (CAS 2636-26-2) .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 220–240 nm) is widely used, with mobile phases like acetonitrile/water (70:30 v/v) to resolve the compound from structurally similar organophosphates (e.g., dimethoate, CAS 60-51-5) . GC-MS with derivatization (e.g., silylation) improves volatility for trace analysis. Confirmatory methods include FTIR (P-S stretch at 650–750 cm⁻¹) and NMR (¹³C chemical shifts at δ 50–55 ppm for methoxy groups) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

The compound is harmful via inhalation, dermal contact, and ingestion (CAS 17321-47-0). Mandatory PPE includes nitrile gloves, vapor-resistant goggles, and fume hoods. Decontamination protocols require immediate washing with water for ≥15 minutes after exposure. Storage should be in airtight containers at 4°C, away from oxidizing agents to prevent hazardous degradation .

Advanced Research Questions

Q. How does hydrolysis of this compound proceed under varying pH and temperature conditions?

Hydrolysis follows pseudo-first-order kinetics, with P-O bond cleavage dominant under alkaline conditions (pH > 10). At 37°C, the second-order rate constant for hydroxide ion attack is 1.1 M⁻¹·min⁻¹, producing dimethyl phosphorothioate and ammonia. Acidic conditions (pH < 4) favor P-N bond cleavage, yielding methylamine and thiophosphoric acid derivatives . Comparative studies show slower degradation than dimethyl phosphoramidate (5.0 M⁻¹·min⁻¹), attributed to sulfur’s electron-withdrawing effects .

Q. What methodologies are recommended for assessing the thermal stability and decomposition hazards of this compound?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal exothermic decomposition above 180°C, with an activation energy of ~120 kJ/mol. Vent sizing package 2 (VSP2) data indicate a maximum self-heat rate of 25°C/min, necessitating storage below 30°C to prevent runaway reactions. GC/MS identifies primary gaseous byproducts (e.g., methyl mercaptan, SO₂) .

Q. How can this compound residues be detected in environmental samples, and what are the key interferences?

Solid-phase extraction (SPE) using C18 cartridges followed by LC-MS/MS (MRM transitions m/z 156 → 94 and 141 → 79) achieves detection limits of 0.1 µg/L in soil and water. Major interferences include organophosphate metabolites (e.g., omethoate) and humic acids, mitigated by matrix-matched calibration and post-column derivatization .

Q. What are the dominant degradation pathways and metabolites of this compound in aerobic soil systems?

Microbial degradation via Pseudomonas spp. produces O,O-dimethyl phosphorothioate (CAS 2636-26-2) and methylamine. Photolysis under UV light generates oxidized byproducts like dimethyl phosphoramidate (CAS 1112-38-5). Persistence studies show a half-life of 15–30 days in loamy soils, influenced by organic carbon content and moisture .

Q. How does the reactivity of this compound compare to other organophosphoramidothioates in acetylcholinesterase inhibition assays?

The compound exhibits moderate inhibition (IC₅₀ = 2.5 µM) compared to methamidophos (IC₅₀ = 0.8 µM), attributed to steric hindrance from methoxy groups. Molecular docking simulations suggest weaker binding to the enzyme’s catalytic serine residue due to reduced electrophilicity at the phosphorus center .

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